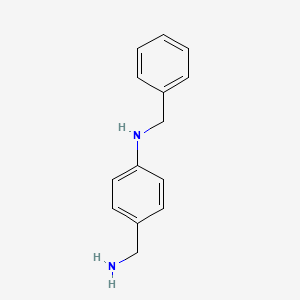

(4-Aminomethylphenyl)-benzylamine

CAS No.:

Cat. No.: VC14041839

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16N2 |

|---|---|

| Molecular Weight | 212.29 g/mol |

| IUPAC Name | 4-(aminomethyl)-N-benzylaniline |

| Standard InChI | InChI=1S/C14H16N2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,16H,10-11,15H2 |

| Standard InChI Key | FYEOUJROHJHQLZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC=C(C=C2)CN |

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name is N-(4-aminobenzyl)benzylamine, though it is colloquially referred to as (4-aminomethylphenyl)-benzylamine. Its molecular formula is C14H16N2, with a molecular weight of 212.29 g/mol. The structure consists of two aromatic rings: one benzene ring directly bonded to a methylamine group (-CH2NH2) at the para position and another benzene ring connected via a methylene bridge (-CH2-) to the primary amine (Fig. 1).

Key structural features:

-

Aromatic systems: Two benzene rings contribute to hydrophobicity and π-π stacking potential .

-

Aminomethyl group: Enhances solubility in polar solvents and enables participation in hydrogen bonding .

-

Flexible methylene bridge: Facilitates conformational flexibility, which may influence binding interactions in biological systems .

Synthesis and Manufacturing

Catalytic Reduction of Nitriles

A common route to benzylamine derivatives involves the catalytic hydrogenation of benzonitriles. For example, the patent JPH08291116A describes the reduction of 4-(4-alkylphenoxy)benzonitrile to 4-(4-alkylphenoxy)benzylamine using hydrogen gas and a palladium catalyst in the presence of ammonia . By analogy, (4-aminomethylphenyl)-benzylamine could be synthesized via the reduction of 4-(aminomethylphenyl)benzonitrile under similar conditions (Table 1).

Table 1: Hypothetical synthesis parameters for (4-aminomethylphenyl)-benzylamine

| Parameter | Value |

|---|---|

| Starting material | 4-(Aminomethylphenyl)benzonitrile |

| Catalyst | Pd/C (5% w/w) |

| Reaction temperature | 80–100°C |

| Hydrogen pressure | 1–3 atm |

| Solvent | Methanol/ammonia mixture |

| Yield (theoretical) | 70–85% |

Alternative Pathways

-

Reductive amination: Reacting 4-nitrobenzaldehyde with benzylamine followed by reduction of the nitro group .

-

Protection-deprotection strategies: Using acetyl or sulfonyl protecting groups to prevent side reactions during synthesis, as seen in N-[4-(aminomethyl)phenyl]acetamide (PubChem CID: 25412-53-7) .

Physicochemical Properties

While direct data for (4-aminomethylphenyl)-benzylamine are unavailable, properties can be extrapolated from analogs:

Table 2: Inferred physicochemical properties

Applications and Industrial Relevance

Pharmaceutical Intermediates

Benzylamine derivatives are critical intermediates in synthesizing bioactive molecules. For instance:

-

Antihistamines: Structural motifs similar to N-[4-(aminomethyl)phenyl]acetamide are found in histamine H1-receptor antagonists .

-

Anticancer agents: Para-aminomethyl groups enhance DNA intercalation in anthracycline antibiotics .

Agrochemical Uses

The patent JPH08291116A highlights benzylamines as precursors to insecticides and acaricides . The aminomethyl group in (4-aminomethylphenyl)-benzylamine could improve systemic translocation in plant tissues.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume